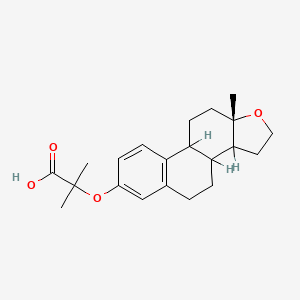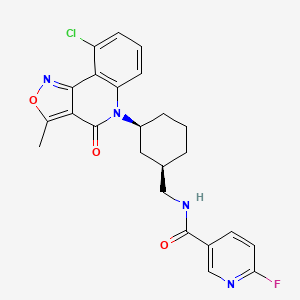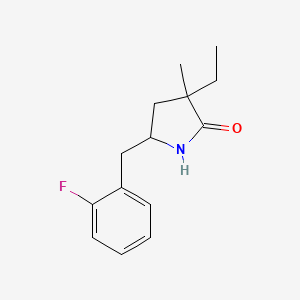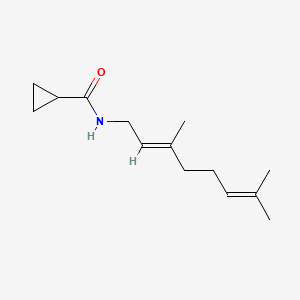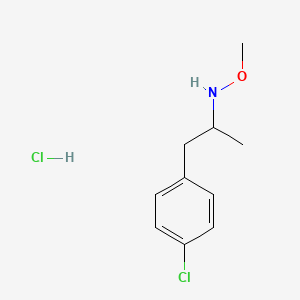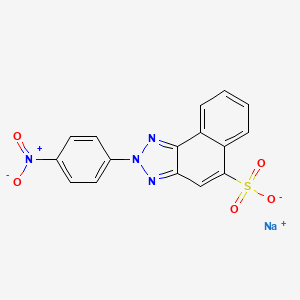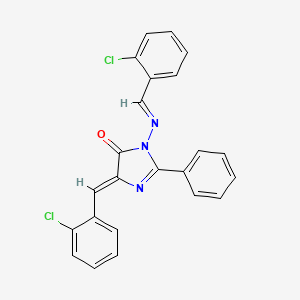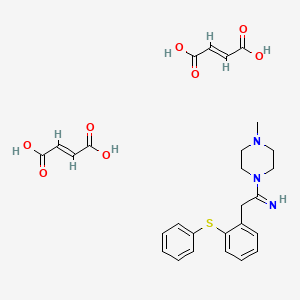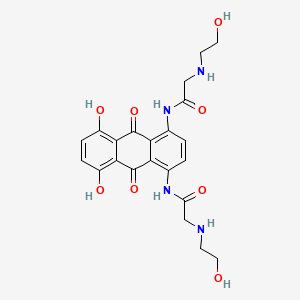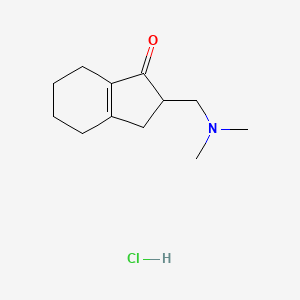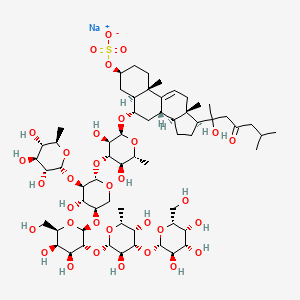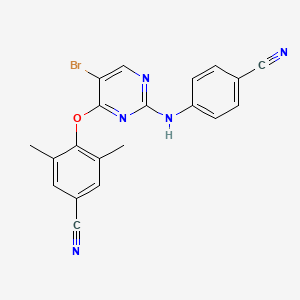
Etravirine impurity 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etravirine impurity 5 is a chemical compound related to etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . This compound is one of the impurities that can be formed during the synthesis or degradation of etravirine .
準備方法
The preparation of etravirine impurity 5 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine using a dipolar solvent, adding hydrochloric acid, heating, and then crystallizing to obtain the impurity . Another method involves microwave-promoted amination, which significantly reduces reaction time and improves yield . Industrial production methods focus on optimizing these processes to achieve high purity and yield.
化学反応の分析
Etravirine impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and alkali . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can produce chlorinated impurities .
科学的研究の応用
Etravirine impurity 5 has several scientific research applications. It is used as a reference standard in pharmaceutical research to ensure the quality and safety of etravirine . In chemistry, it helps in studying the stability and degradation pathways of etravirine . In biology and medicine, it aids in understanding the pharmacokinetics and pharmacodynamics of etravirine . Industrially, it is used in the development and validation of analytical methods for detecting impurities in drug formulations .
作用機序
The mechanism of action of etravirine impurity 5 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity
類似化合物との比較
Etravirine impurity 5 can be compared with other impurities and analogs of etravirine. Similar compounds include 4-((6-amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile and 4-((5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile . These compounds share structural similarities but differ in their specific chemical properties and reactivity. This compound is unique due to its specific formation conditions and the role it plays in the synthesis and degradation of etravirine.
特性
CAS番号 |
269055-04-1 |
|---|---|
分子式 |
C20H14BrN5O |
分子量 |
420.3 g/mol |
IUPAC名 |
4-[5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H14BrN5O/c1-12-7-15(10-23)8-13(2)18(12)27-19-17(21)11-24-20(26-19)25-16-5-3-14(9-22)4-6-16/h3-8,11H,1-2H3,(H,24,25,26) |
InChIキー |
GNELAKVSOPMFKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)NC3=CC=C(C=C3)C#N)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
